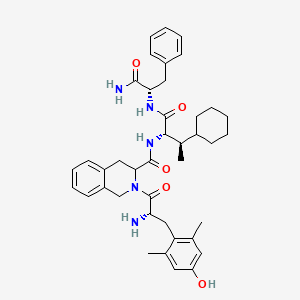

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2

Description

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2 is a synthetic opioid peptide derivative designed to target the Mu-opioid receptor (MOR). Its structure incorporates the pharmacophoric Dmt-Tic (2',6'-dimethyltyrosine-1,2,3,4-tetrahydroisoquinoline) motif, a well-studied scaffold known for modulating opioid receptor selectivity and activity . The compound’s unique modifications, including the (2S,3R)-beta-methyl substitution on the Cha (cyclohexylalanine) residue, aim to enhance receptor binding stability and metabolic resistance. Reported binding affinity for the MOR is Ki = 170 nM , indicating moderate potency compared to other MOR-targeting ligands.

Properties

Molecular Formula |

C40H51N5O5 |

|---|---|

Molecular Weight |

681.9 g/mol |

IUPAC Name |

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33+,34+,35?,36+/m1/s1 |

InChI Key |

KIHHZGQBWZPIMS-IAEIRYAQSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationship Studies

Overview:

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2 serves as a model compound in peptide synthesis and structure-activity relationship (SAR) studies. Its unique structure allows researchers to explore modifications that can enhance receptor selectivity and binding affinity.

Key Findings:

- The synthesis typically involves solid-phase peptide synthesis (SPPS), allowing for efficient production of the compound.

- Variations in amino acid configurations lead to significant differences in biological activity, which is critical for developing new therapeutic agents.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Preparation of individual amino acid derivatives |

| 2 | Coupling of amino acids using SPPS techniques |

| 3 | Purification and characterization of the peptide |

Biological Research on Opioid Receptors

Overview:

The primary application of this compound is in the study of opioid receptors, specifically its role as a mixed partial agonist at mu-opioid receptors and antagonist at delta-opioid receptors.

Key Findings:

- Research indicates that this compound exhibits potent activity at delta-opioid receptors, with high selectivity compared to mu-opioid receptors.

- It has been shown to modulate pain pathways effectively, offering potential therapeutic benefits without the typical side effects associated with mu-opioid agonists.

Table 2: Binding Affinity Data

| Receptor Type | Binding Affinity (K_i) | Activity Type |

|---|---|---|

| Delta-opioid | 0.48 nM | Antagonist |

| Mu-opioid | 2800 | Agonist |

Medical Applications in Pain Management

Overview:

Given its pharmacological profile, this compound is being investigated as a potential therapeutic agent for pain management.

Key Findings:

- The compound's ability to act selectively on delta-opioid receptors may reduce the risk of tolerance and dependence commonly seen with traditional opioid therapies.

- Studies have demonstrated its effectiveness in preclinical models of pain relief.

Case Study Example:

In a study assessing the analgesic effects of this compound in rodent models, it was found to significantly reduce pain responses without inducing significant side effects typical of mu-opioid agonists .

Pharmaceutical Development

Overview:

The insights gained from studying this compound are being leveraged for the development of new analgesics and other therapeutic agents targeting opioid receptors.

Key Findings:

- The selective action on delta-opioid receptors opens avenues for creating new drugs that can manage pain while minimizing addiction risks.

- Ongoing research focuses on optimizing the compound's structure to enhance its pharmacokinetic properties.

Table 3: Comparative Analysis with Other Compounds

| Compound | Delta Affinity (K_i) | Mu Affinity (K_i) | Selectivity Ratio (Mu/Delta) |

|---|---|---|---|

| This compound | 0.48 nM | 2800 | 5833 |

| Deltorphin B | 0.32 nM | Not specified | N/A |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The pharmacological profile of H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-NH2 is contextualized below against structurally or functionally related MOR ligands, focusing on binding affinities (Ki/IC50), structural features, and therapeutic implications. Data is compiled from receptor-binding assays and functional studies.

Table 1: Binding Affinities of Selected MOR Ligands

Key Comparisons

Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 (Ki = 2.84 nM) This cyclic peptide exhibits ~60-fold higher potency than this compound. Its rigid cyclic structure and nitro-substituted phenylalanine enhance hydrophobic interactions with MOR’s extracellular loops, contributing to superior affinity .

3,6-bis(Dmt-Tic-NH-ethyl)-2(1H)-pyrazinone (Ki = 2.83 nM) A bivalent ligand with dual Dmt-Tic motifs linked via a pyrazinone core. Its dimeric architecture allows simultaneous engagement with MOR’s orthosteric and allosteric sites, achieving sub-nanomolar potency—significantly outperforming the monovalent H-Dmt-Tic derivative .

Alvimopan (Ki = 0.44 nM) A non-peptide, peripherally restricted MOR antagonist with ~386-fold higher affinity than this compound. Its small-molecule design (aryl-acetamide scaffold) facilitates oral bioavailability and prolonged receptor occupancy, underscoring advantages in clinical applications (e.g., postoperative ileus) .

Tyr-Pro-Phe-D-Val-Bn (Ki = 4.97 nM)

- A linear tetrapeptide with a benzylamide C-terminus. Despite lacking the Tic moiety, its Pro-Phe sequence stabilizes a beta-turn conformation, aligning with MOR’s transmembrane helices for ~34-fold greater potency than the target compound .

Structural and Functional Insights

- Pharmacophore Optimization : this compound’s moderate affinity may stem from steric hindrance caused by the beta-methyl substitution on Cha, which could limit optimal docking into MOR’s hydrophobic pocket. In contrast, ligands like Alvimopan or Dcp-c[D-Cys...]NH2 minimize steric clashes through compact, rigid frameworks .

Preparation Methods

Coupling Reagents and Conditions

| Amino Acid | Coupling Reagent | Activation Time | Efficiency |

|---|---|---|---|

| Tic | TBTU/DIEA | 1 hour | >95% |

| beta-MeCha | DIC/HOBt | 1 hour | >90% |

| Phe | DMT/NMM/TSO⁻ | 45 minutes | >98% |

Side-chain protections include:

Cyclization and Side-Chain Deprotection

For peptides requiring cyclization (e.g., beta-MeCha incorporation):

-

Selective Deprotection : Treatment with 1% trifluoroacetic acid (TFA) in DCM removes acid-labile groups (e.g., Mtt from d-Lys).

-

On-Resin Cyclization : TBTU and DIEA mediate intramolecular amide bond formation between d-Lys/d-Dap and Asp residues.

Cleavage and Global Deprotection

Peptide-resin cleavage is achieved using TFA-based cocktails:

| Resin Type | Cleavage Cocktail | Time | Temperature |

|---|---|---|---|

| Rink amide MBHA | 95% TFA, 2.5% H₂O, 2.5% triethylsilane | 3 hours | Room temp |

| MBHA | 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane | 3 hours | Room temp |

These conditions simultaneously cleave the peptide from the resin and remove remaining protecting groups, yielding the crude peptide amide.

Purification and Analytical Characterization

Final purification employs reversed-phase high-performance liquid chromatography (RP-HPLC):

| Column | Gradient | Flow Rate | Purity |

|---|---|---|---|

| Jupiter C18 (300 Å) | 0–100% acetonitrile/0.1% TFA over 25 min | 20 mL/min | ≥95% |

| Vydac C18 | 0–100% acetonitrile/0.1% TFA over 50 min | 1 mL/min | ≥95% |

Mass spectrometry (ESI-MS) confirms molecular weight accuracy, with deviations <0.1 Da.

Critical Challenges and Optimizations

-

Beta-MeCha Incorporation : The steric bulk of beta-MeCha necessitates extended coupling times (2–3 cycles) to achieve >90% efficiency.

-

Tic Reactivity : Its rigid structure risks incomplete coupling, addressed by using TBTU/DIEA at 4-fold excess.

-

Oxidation of Dmt : Minimized by adding 0.1% w/v ascorbic acid to cleavage cocktails .

Q & A

Q. What statistical frameworks are robust for handling censored data in time-to-event assays (e.g., tail-flick latency)?

- Use survival analysis (Kaplan-Meier curves with log-rank tests) and Cox proportional hazards models. For repeated measures, employ mixed-effects models with random intercepts for subject-specific variability .

Data Management and Reporting

Q. How to structure metadata for public deposition of pharmacological datasets involving this compound?

Q. What tools facilitate systematic literature reviews on structural analogs of this peptide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.